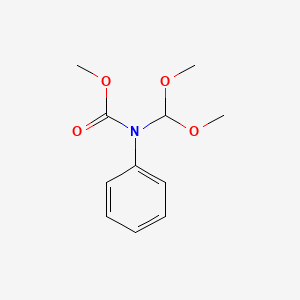
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound belonging to the triazinane family This compound features a six-membered ring structure with three nitrogen atoms and three carbon atoms, forming a stable and versatile framework
Vorbereitungsmethoden
The synthesis of 1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between diethylamine and diphenylurea in the presence of a suitable catalyst can lead to the formation of the desired triazinane compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for substitution include halogens, alkylating agents, and acylating agents.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex structures.
Wissenschaftliche Forschungsanwendungen
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug design and development.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with cellular targets.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione can be compared with other triazinane derivatives and similar heterocyclic compounds:
1,3,5-Triazinane: The parent compound with a simpler structure, lacking the ethyl and phenyl groups.
1,3-Diethyl-1,3-diphenylurea: A structurally related compound with similar functional groups but different ring structure.
3,6-Diphenyl-1,2,4,5-tetrazine: Another nitrogen-containing heterocycle with distinct chemical properties and applications.
The unique combination of ethyl and phenyl groups in this compound imparts specific chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
62442-17-5 |
|---|---|
Molekularformel |
C19H21N3O2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
1,3-diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C19H21N3O2/c1-3-20-17(15-11-7-5-8-12-15)22(16-13-9-6-10-14-16)19(24)21(4-2)18(20)23/h5-14,17H,3-4H2,1-2H3 |
InChI-Schlüssel |
VNETXKWFHBWCPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(N(C(=O)N(C1=O)CC)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
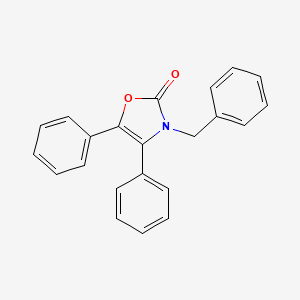
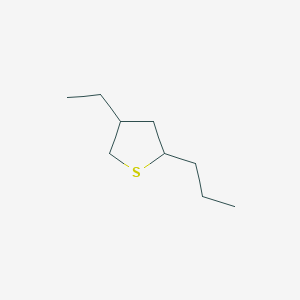

![[3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14516726.png)
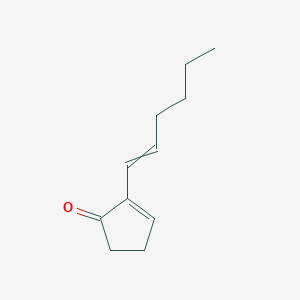
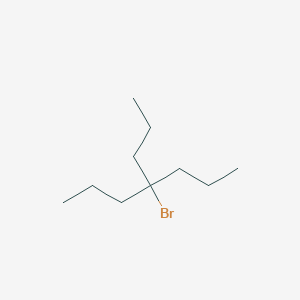



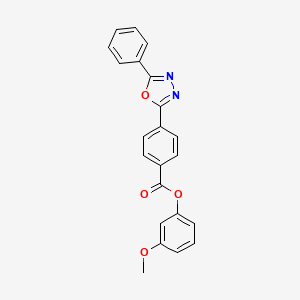
![1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14516755.png)
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)
